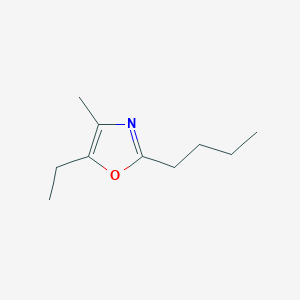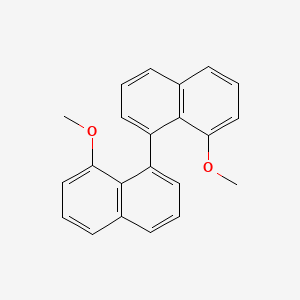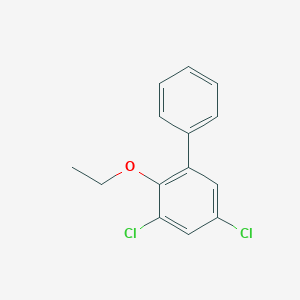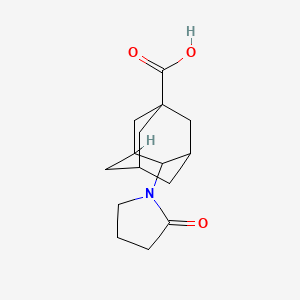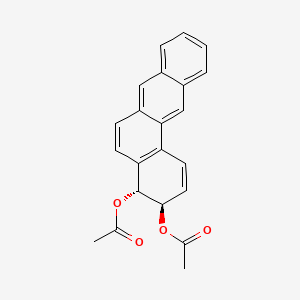
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene and has been studied extensively for its role in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting diol is then acetylated using acetic anhydride and a base such as pyridine to yield the diacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for larger batch production if necessary.
化学反応の分析
Types of Reactions
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidative metabolites.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Epoxides and quinones.
Reduction: Benz(a)anthracene-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- has several scientific research applications:
Cancer Research: It is used to study the mechanisms of carcinogenesis and the role of PAHs in cancer development.
Biochemistry: The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites.
Toxicology: It helps in understanding the toxicological effects of PAHs and their derivatives on living organisms.
Environmental Science: The compound is studied for its role in environmental pollution and its impact on ecosystems.
作用機序
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA . This supports the bay region theory of polycyclic hydrocarbon carcinogenesis .
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent compound, which is less reactive but still carcinogenic.
Benz(a)anthracene-1,2-diol: Another dihydrodiol derivative with different biological activity.
Benz(a)anthracene-5,6-diol: A dihydrodiol with lower carcinogenic potential compared to the 3,4-diol.
Uniqueness
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is unique due to its exceptionally high carcinogenicity compared to other dihydrodiol derivatives of benz(a)anthracene. This is attributed to its ability to form highly reactive diol epoxides that can interact with DNA and induce mutations .
特性
CAS番号 |
80433-92-7 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
[(3R,4R)-4-acetyloxy-3,4-dihydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-12,21-22H,1-2H3/t21-,22-/m1/s1 |
InChIキー |
XPKGWMVQOJZDTF-FGZHOGPDSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
正規SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


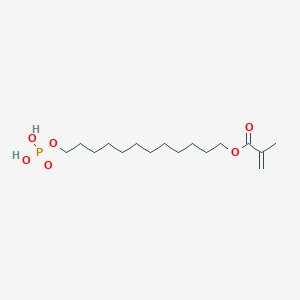
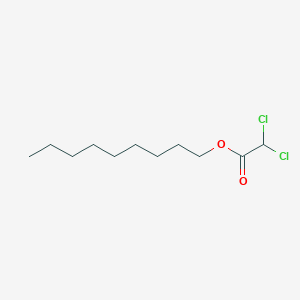
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
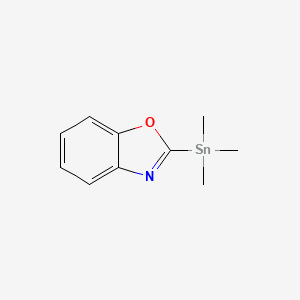
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
